molecular formula C10H14BFO3S B14020130 (3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid

(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid

Cat. No.: B14020130
M. Wt: 244.10 g/mol
InChI Key: WIWYMQLUUNJOAD-UHFFFAOYSA-N
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Description

(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro, isopropoxy, and methylthio groups. These substitutions impart unique chemical properties to the compound, making it valuable for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with fluoro, isopropoxy, and methylthio groups through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boron reagent such as bis(pinacolato)diboron.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Substitution: The fluoro and isopropoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include alkoxides and amines.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Sulfoxides and Sulfones: Resulting from oxidation of the methylthio group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

    4-(Methylthio)phenylboronic Acid: Similar structure but lacks the fluoro and isopropoxy groups.

    3-Fluoro-4-(methylthio)phenylboronic Acid: Similar structure but lacks the isopropoxy group.

Uniqueness

(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H14BFO3S

Molecular Weight

244.10 g/mol

IUPAC Name

(3-fluoro-2-methylsulfanyl-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO3S/c1-6(2)15-8-5-4-7(11(13)14)10(16-3)9(8)12/h4-6,13-14H,1-3H3

InChI Key

WIWYMQLUUNJOAD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC(C)C)F)SC)(O)O

Origin of Product

United States

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